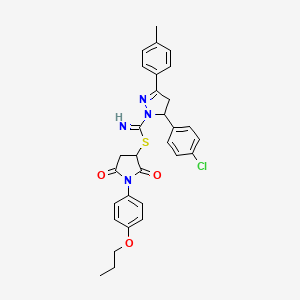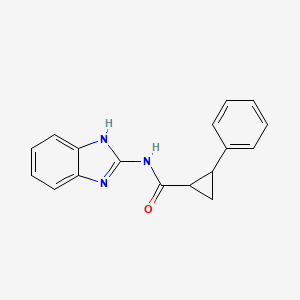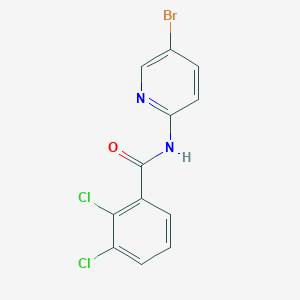
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural anticoagulant that was first discovered in spoiled sweet clover hay. It is a coumarin derivative that has been widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one acts as a competitive inhibitor of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also inhibits the action of vitamin K-dependent carboxylase, which is responsible for the carboxylation of glutamic acid residues in clotting factors. This carboxylation is essential for the binding of calcium ions, which are necessary for the proper function of clotting factors.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been shown to have a potent anticoagulant effect in vivo and in vitro. It inhibits the synthesis of clotting factors, leading to a decrease in the formation of blood clots. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a widely used anticoagulant that has been extensively studied in scientific research applications. Its anticoagulant properties make it a valuable tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. However, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one in lab experiments has limitations. It has a narrow therapeutic window, and its anticoagulant effect can be unpredictable. Additionally, 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can interfere with other metabolic pathways, leading to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one. One area of research is the development of more selective inhibitors of vitamin K epoxide reductase. These inhibitors could have a more predictable anticoagulant effect and fewer unwanted side effects. Another area of research is the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one's anti-inflammatory and antioxidant properties. These properties may have therapeutic potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one as a tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors will continue to be an important area of research.
Métodos De Síntesis
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin by reacting it with acetic anhydride and propionic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified through recrystallization and is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research applications due to its anticoagulant properties. It is used to study the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one inhibits the action of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect.
Propiedades
IUPAC Name |
4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-4-11(17-7-10(3)15)14-9(2)6-13(16)18-12(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQNQYCHXALBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)

![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)